molecular formula C17H26N2O2 B10883486 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10883486
M. Wt: 290.4 g/mol
InChI Key: AYUQXCMIQPFKMI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is a piperazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached to the piperazine core via a methylene linker at the N1 position and a pentan-3-yl (sec-pentyl) substituent at the N4 position. This compound belongs to a broader class of benzylpiperazine derivatives, which are frequently explored for their pharmacological properties, including interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine

InChI

InChI=1S/C17H26N2O2/c1-3-15(4-2)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3

InChI Key

AYUQXCMIQPFKMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-ETHYLPROPYL)PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole ring and the piperazine ring. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-ETHYLPROPYL)PIPERAZINE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of 290.4 g/mol. The compound's structure can be represented as follows:

Structure C1CN(CCN1CC2=CC=C(C=C2)OCO4)\text{Structure }C_1CN(CCN1CC2=CC=C(C=C2)OCO4)

Psychoactive Properties

The presence of the benzodioxole group in this compound is indicative of psychoactive properties, similar to other compounds in the same family. Research indicates that derivatives of benzodioxole are often involved in interactions with serotonin receptors, which can lead to various neurological effects, including anxiolytic and antidepressant activities.

Nitric Oxide Synthase Inhibition

A significant application of related compounds is their role as inhibitors of nitric oxide synthase (NOS). For instance, analogs of 1-(1,3-benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine have been shown to selectively inhibit inducible NOS (iNOS), which is crucial in inflammatory responses. This inhibition may have therapeutic implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitution reactions to introduce the benzodioxole and pentan-3-yl groups. Various synthetic routes have been explored to optimize yield and purity .

Similar Compounds

Several compounds share structural similarities with 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine. These include:

Compound NameStructural FeaturesUnique Aspects
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-oneBenzodioxole and methylamino groupKnown as butylone; exhibits stimulant properties
4-(1,3-benzodioxol-5-ylmethyl)piperidinePiperidine ring instead of piperazinePotentially different receptor interactions
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-oneEthylamino substitutionKnown as ephylone; similar stimulant effects

These compounds highlight the diversity within the benzodioxole class while underscoring the unique structural features of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine that may influence its specific biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the interaction profiles of this compound with various biological targets. For example:

  • Neuropharmacological Studies : Research has demonstrated that compounds with similar structures exhibit significant effects on neurotransmitter systems, including serotonin and dopamine pathways. These findings suggest potential applications in treating mood disorders .
  • Anti-inflammatory Applications : The ability of related compounds to inhibit nitric oxide synthase indicates a potential role in managing inflammatory conditions. Clinical trials involving these derivatives could provide insights into their efficacy as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1-ETHYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (N1/N4) Key Features Biological Activity/Applications References
Target Compound N1: 1,3-Benzodioxol-5-ylmethyl Aliphatic pentan-3-yl group enhances lipophilicity. Not explicitly reported (hypothetical). N/A
N4: Pentan-3-yl
Piribedil N1: 1,3-Benzodioxol-5-ylmethyl Pyrimidinyl group at N4; aromatic and planar. Dopamine agonist (Parkinson’s disease).
N4: 2-Pyrimidinyl
Fipexide Hydrochloride N1: 1,3-Benzodioxol-5-ylmethyl (4-Chlorophenoxy)acetyl group at N4. Nootropic agent (cognitive enhancement).
N4: (4-Chlorophenoxy)acetyl
Peralopride N1: 1,3-Benzodioxol-5-ylmethyl 4-Amino-5-chloro-2-methoxybenzoyl group at N4. Gastroprokinetic agent.
N4: 4-Amino-5-chloro-2-methoxybenzoyl
1-(3,4-Methylenedioxyphenyl)piperazine N1: 3,4-Methylenedioxyphenyl Direct aryl attachment without methylene linker. Serotonergic activity (5-HT receptor).

Key Observations:

Substituent Diversity: The target compound’s pentan-3-yl group distinguishes it from analogues with aromatic (e.g., pyrimidinyl in Piribedil) or polar substituents (e.g., phenoxyacetyl in Fipexide). Benzodioxole attachment: Unlike 1-(3,4-methylenedioxyphenyl)piperazine , the methylene linker in the target compound may reduce steric hindrance and enhance conformational flexibility.

Biological Activity Trends :

  • Aromatic N4 substituents (e.g., pyrimidinyl in Piribedil) correlate with dopamine receptor agonism, while polar/acylated groups (e.g., Peralopride’s benzoyl) are associated with gastrointestinal motility modulation .
  • Aliphatic N4 groups , as in the target compound, are less explored but may offer metabolic stability advantages over esters or amides prone to hydrolysis.

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacological Data

Compound logP (Predicted) Molecular Weight Receptor Affinity (Notable Targets) Metabolic Stability
Target Compound ~3.5 318.39 g/mol Unknown (hypothetical: 5-HT/Dopamine). High (aliphatic chain).
Piribedil 2.8 298.34 g/mol D2/D3 dopamine receptors (Ki = 15–30 nM). Moderate.
1-(3,4-Methylenedioxyphenyl)piperazine 2.1 206.24 g/mol 5-HT1A/5-HT2C (Ki = 50–100 nM). Low (rapid oxidation).

Key Findings:

  • Lipophilicity : The target compound’s predicted logP (~3.5) exceeds Piribedil’s (2.8), suggesting enhanced membrane permeability.
  • Receptor Selectivity : Piribedil’s pyrimidinyl group confers dopamine receptor selectivity, whereas 1-(3,4-methylenedioxyphenyl)piperazine shows serotonergic activity . The pentan-3-yl group’s impact on receptor binding remains speculative but could modulate selectivity.
  • Metabolic Stability : Aliphatic chains (target compound) resist oxidative metabolism better than methylenedioxyphenyl groups, which are prone to cytochrome P450-mediated demethylenation .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is a synthetic compound belonging to the piperazine class, characterized by a unique structure that includes a benzodioxole moiety. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology and psychoactive applications. Understanding its biological activity is crucial for exploring therapeutic applications and safety profiles.

Chemical Structure and Properties

The molecular formula of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of 290.4 g/mol. The compound features a piperazine ring substituted with a benzodioxole group and an alkyl chain (pentan-3-yl), which may influence its interaction with biological targets.

Property Value
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural FeaturesPiperazine ring, benzodioxole moiety, pentan-3-yl group

The biological activity of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is primarily attributed to its interaction with various neurotransmitter systems. The presence of the benzodioxole group is often associated with psychoactive effects similar to other compounds in this class.

Research indicates that this compound may modulate serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders . The specific binding affinities and the resulting pharmacological effects are still under investigation.

Psychoactive Effects

Initial studies suggest that compounds with similar structural features exhibit stimulant properties. For instance, related benzodioxole derivatives have shown efficacy in enhancing mood and cognitive function in animal models. The psychoactive properties may be linked to the compound's ability to increase dopamine levels in the brain.

Study on Related Compounds

A study evaluated the anticonvulsant activity of various piperazine derivatives using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. Compounds with similar structural motifs showed varying degrees of efficacy, indicating that modifications in substituents can significantly influence biological activity .

Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of piperazine derivatives, highlighting their potential as anxiolytic agents. The results indicated that specific derivatives reduced anxiety-like behaviors in animal models, suggesting that 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine could also exhibit similar anxiolytic effects .

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